molecular formula C13H15NO3S B13372820 [(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid

[(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid

Cat. No.: B13372820
M. Wt: 265.33 g/mol
InChI Key: NLALRRWUJFJQNV-UHFFFAOYSA-N
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Description

[(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid is a compound that features a pyrrolidine ring, a benzyl group, and a sulfanylacetic acid moiety. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a carbonyl compound can form the pyrrolidine ring, which is then further functionalized to introduce the benzyl and sulfanylacetic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

[(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity, while the sulfanylacetic acid moiety can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, benzyl group, and sulfanylacetic acid moiety allows for diverse interactions with biological targets and chemical reactivity, making it a versatile compound in research and development .

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

2-(1-benzyl-5-oxopyrrolidin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C13H15NO3S/c15-11-6-7-12(18-9-13(16)17)14(11)8-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,16,17)

InChI Key

NLALRRWUJFJQNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1SCC(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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